molecular formula C23H18ClN5O2S B11416532 3-[(4-chlorophenyl)sulfonyl]-N-(2-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

3-[(4-chlorophenyl)sulfonyl]-N-(2-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B11416532
M. Wt: 463.9 g/mol
InChI Key: YTHPPKMYHHCWMS-UHFFFAOYSA-N
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Description

3-(4-CHLOROBENZENESULFONYL)-N-(2-ETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research. The unique structure of this compound, which includes a triazole ring fused to a quinazoline core, contributes to its distinct chemical properties and biological activities.

Properties

Molecular Formula

C23H18ClN5O2S

Molecular Weight

463.9 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(2-ethylphenyl)triazolo[1,5-a]quinazolin-5-amine

InChI

InChI=1S/C23H18ClN5O2S/c1-2-15-7-3-5-9-19(15)25-21-18-8-4-6-10-20(18)29-22(26-21)23(27-28-29)32(30,31)17-13-11-16(24)12-14-17/h3-14H,2H2,1H3,(H,25,26)

InChI Key

YTHPPKMYHHCWMS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROBENZENESULFONYL)-N-(2-ETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROBENZENESULFONYL)-N-(2-ETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . Additionally, the compound can interfere with cellular signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-CHLOROBENZENESULFONYL)-N-(2-ETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is unique due to its specific structural features, such as the presence of both a triazole ring and a quinazoline core, which contribute to its distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications further distinguish it from similar compounds .

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